molecular formula C8H10ClF2N3O2 B2857981 3-(Difluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid hydrochloride CAS No. 2155855-15-3

3-(Difluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid hydrochloride

Cat. No.: B2857981
CAS No.: 2155855-15-3
M. Wt: 253.63
InChI Key: ZTNYPHRRYOBVLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(Difluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid hydrochloride” is a novel chemotype based on a [1,2,4]triazolo [4,3-a]pyridine scaffold . This scaffold is so far underexploited among the heme binding moieties .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a [1,2,4]triazolo [4,3-a]pyridine ring, which is isoelectronic with that of purines . This heterocycle has been proposed as a possible surrogate of the purine ring .

Scientific Research Applications

Synthesis and Chemical Properties Research into novel chemical syntheses and properties of triazolopyridine derivatives, including structures similar to 3-(Difluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid hydrochloride, has provided insights into efficient synthesis methods and chemical behaviors. For instance, a facile one-pot synthesis of novel 1,2,4-triazolo[4,3-a]pyridine derivatives under microwave irradiation has been developed, showcasing the compounds' weak antifungal activity (Yang et al., 2015).

Catalytic Activity and Photoluminescence A study on the catalytic activity and photoluminescence properties of coordination polymers based on a ligand incorporating a triazole group highlights the potential applications of triazolopyridines in material science, showing improved catalytic activity for the synthesis of certain derivatives (Wang et al., 2016).

Selective Extraction Applications New bis(triazinyl) pyridines for selective extraction of americium(III) over europium(III) in nuclear waste management highlight the applicability of triazolopyridine derivatives in enhancing separation processes, demonstrating significant improvements in separation efficiency (Hudson et al., 2006).

Antibacterial Activity The synthesis and evaluation of antibacterial activity of triazolopyridine derivatives further illustrate the potential of these compounds in medical applications, with some derivatives showing promising activity against bacterial strains such as Escherichia coli and Pseudomonas aeruginosa (Xiao et al., 2014).

Future Directions

The [1,2,4]triazolo [4,3-a]pyridine scaffold, which is a part of this compound, is considered a promising strategy in cancer immunotherapy . It’s able to boost the immune response and to work in synergy with other immunotherapeutic agents . Therefore, it deserves further investigation for the treatment of cancers .

Properties

IUPAC Name

3-(difluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N3O2.ClH/c9-6(10)7-12-11-5-2-1-4(8(14)15)3-13(5)7;/h4,6H,1-3H2,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTNYPHRRYOBVLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN=C(N2CC1C(=O)O)C(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.